molecular formula C20H21N5O2S B2818264 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 921789-51-7

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2818264
CAS No.: 921789-51-7
M. Wt: 395.48
InChI Key: WCEYTHDYZLCPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide is a heterocyclic acetamide derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core, a sulfanyl linker, and an N-phenylacetamide moiety.

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-2-27-17-10-8-16(9-11-17)24-12-13-25-19(24)22-23-20(25)28-14-18(26)21-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEYTHDYZLCPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps. One common method includes the S-alkylation reaction of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol . The reaction conditions often involve the use of solvents like pyridine and reagents such as sodium borohydride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the imidazole moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or ethoxy groups, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives .

Scientific Research Applications

Chemical Composition

  • Molecular Formula : C21H20F3N5O3S
  • Molecular Weight : 479.5 g/mol
  • IUPAC Name : 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide

Structural Characteristics

The compound features:

  • An imidazo[2,1-c][1,2,4]triazole core.
  • A sulfanyl group that may contribute to its biological activity.
  • Multiple aromatic rings that enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated significant anticancer potential for derivatives of imidazo[2,1-c][1,2,4]triazoles. The compound has shown promising results in various cancer cell lines:

Biological ActivityIC50 Value (µg/mL)Cell Line
Anticancer13.004HepG2 (liver cancer)

Antimicrobial Properties

The compound's derivatives have also been evaluated for antimicrobial efficacy against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusLow MIC values
Escherichia coliLow MIC values

In Vitro Studies

In vitro evaluations have demonstrated effective inhibition of bacterial growth at low concentrations. The antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

Other Biological Activities

Beyond anticancer and antimicrobial properties, there is emerging interest in exploring the compound's effects on other biological pathways. Preliminary studies suggest potential anti-inflammatory and analgesic effects that warrant further investigation.

Study A: Anticancer Efficacy

A study focusing on a series of imidazo[2,1-c][1,2,4]triazole derivatives found that modifications significantly influenced their anticancer properties. One derivative exhibited a marked reduction in cell viability in HepG2 cells.

Study B: Antimicrobial Evaluation

Another investigation assessed various triazole derivatives against resistant bacterial strains. The results indicated that some derivatives had lower MIC values compared to traditional antibiotics, showcasing their potential as alternative therapeutic agents.

Mechanism of Action

The mechanism of action of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s imidazo-triazole core distinguishes it from simpler triazole or thiadiazole derivatives. Key structural differences include:

Compound Core Heterocycle Key Substituents Structural Uniqueness
Target Compound Imidazo[2,1-c][1,2,4]triazole 4-ethoxyphenyl (position 7), sulfanyl-acetamide Fused bicyclic system; ethoxy group enhances lipophilicity and electronic effects
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () 1,2,3-triazole Naphthalen-1-yloxy, phenylacetamide Linear triazole with naphthyl ether; simpler ring system
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () Thiadiazole Isoxazolyl, benzamide Thiadiazole-imine linkage; potential for tautomerism
2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () 1,2,4-triazole Methylphenyl, trifluoromethylphenyl Dual sulfanyl groups; trifluoromethyl enhances metabolic stability
N-[4-(1-hydroxyimino)ethyl]phenyl-2-((4-allyl-5-aryl-4H-1,2,4-triazol-3-yl)thio)acetamide () 1,2,4-triazole Hydroxyiminoethyl, allyl/aryl Oxime functionality enables nitric oxide release

Pharmacological Profiles

Compound Reported Activity Mechanistic Insight Reference
Target Compound (Inferred) Potential anti-inflammatory or antiproliferative effects (based on ethoxyphenyl group). Ethoxy group may modulate COX-2 inhibition or kinase targeting.
Anti-exudative acetamides () 47–62% inhibition of exudate volume (vs. diclofenac sodium). Triazole-furan derivatives likely inhibit prostaglandin synthesis
Nitric oxide donors () Oxime group releases NO under physiological conditions. Triazole/oxime hybrids show vasodilatory effects
Thiadiazole derivatives () Antiproliferative activity (e.g., compound 8a: IC₅₀ = 4.2 µM against MCF-7). Acetylpyridinyl-thiadiazole core intercalates DNA

Physicochemical and Spectral Characteristics

Key spectral data from analogs provide benchmarks for the target compound’s properties:

Functional Group IR Stretching (cm⁻¹) ¹H-NMR Signals (δ ppm) Example Compound Reference
Acetamide (C=O) 1663–1682 () 10.79 (–NH, singlet, ) Compound 6b ()
Triazole (C–S) 1243–1258 () 5.38 (–NCH₂CO–, singlet, ) Compound 6a ()
Ethoxy (C–O) ~1254 (Inferred from ) 1.36 (–OCH₂CH₃, triplet, ) Compound 11 ()
Imidazo-triazole (C=N) 1537 () 8.36 (triazole-H, singlet, ) Compound 6b ()

Biological Activity

The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide is a synthetic organic molecule characterized by a complex structure that integrates an imidazo-triazole framework with a sulfanyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H20N5O3SC_{21}H_{20}N_{5}O_{3}S with a molecular weight of approximately 479.5 g/mol. The structural features include:

  • An imidazo[2,1-c][1,2,4]triazole core.
  • A sulfanyl linkage that may enhance biological interactions.
  • A phenylacetamide moiety which contributes to its pharmacological profile.

Anticancer Properties

Research indicates that compounds with similar structural motifs to This compound exhibit significant cytotoxicity against various cancer cell lines. Notably:

  • Cytotoxicity Studies : Preliminary studies have shown that derivatives of imidazo-triazole compounds can inhibit cell proliferation in human cancer cell lines such as colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) with GI50 values ranging from 0.74 to 10 μg/mL .
Cell Line GI50 Value (μg/mL) Reference
HCT1160.74
H46010
MCF-7Variable

The biological activity of this compound is hypothesized to be linked to its ability to interact with key proteins involved in tumor growth and metastasis. For instance:

  • Focal Adhesion Kinase (FAK) : Compounds structurally related to imidazo-triazoles have been studied for their ability to inhibit FAK phosphorylation in pancreatic cancer models, suggesting a potential mechanism for their anticancer effects .

Pharmacological Effects

Beyond anticancer activity, the compound may exhibit other pharmacological properties:

  • Antimicrobial Activity : Similar compounds have shown antimicrobial effects against various pathogens due to their ability to disrupt cellular processes .
  • Anti-inflammatory Effects : The presence of the triazole ring has been associated with anti-inflammatory properties in some studies .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazo-triazole derivatives:

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of imidazo-triazole derivatives on mesothelioma cells. The results indicated significant antiproliferative activity correlated with inhibition of phospho-FAK .
  • Pharmacological Screening : In a broader screening of thiadiazole derivatives, compounds were found to possess diverse activities including antimicrobial and anticancer properties .

Q & A

Q. What are the optimal synthetic routes for preparing 2-{[7-(4-ethoxyphenyl)-imidazo-triazol-3-yl]sulfanyl}-N-phenylacetamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of imidazo-triazole precursors followed by thiol-ether coupling with N-phenylacetamide derivatives. Key steps:
  • Cyclization : Use 4-ethoxyphenyl-substituted precursors under reflux with catalysts (e.g., pyridine/zeolite mixtures) to form the imidazo-triazole core .
  • Thiolation : React the core with chloroacetamide derivatives in ethanol/KOH, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
  • Characterization : Confirm purity via HPLC (>95%) and structural validation using 1H^1H-NMR (e.g., ethoxy group protons at δ 1.3–1.5 ppm) and HRMS .

Q. How does the ethoxyphenyl substituent influence the compound’s physicochemical properties compared to halogenated analogs?

  • Methodological Answer : The ethoxy group (-OCH2_2CH3_3) enhances lipophilicity (logP ~2.8) compared to fluoro- or chloro-substituted analogs (logP ~2.3–2.5), improving membrane permeability. This is quantified via reversed-phase HPLC retention times and computational methods (e.g., MarvinSketch). The ethoxy group also stabilizes π-π stacking in crystallographic studies, as seen in similar triazole derivatives .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antiproliferative Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
  • Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the triazole moiety’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with methoxy, trifluoromethyl, or furyl groups at the phenyl ring to assess effects on potency .
  • Functional Group Modifications : Replace the sulfanyl linker with sulfonyl or amine groups to evaluate stability and target engagement .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values. For example, ethoxy analogs show 10–15% higher potency than methyl derivatives in antiproliferative assays .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hrs) .
  • Orthogonal Validation : Confirm activity via dual assays (e.g., ATP-luciferase and Western blot for kinase inhibition) .
  • Batch Analysis : Check compound purity (e.g., trace solvents in NMR) and stability (e.g., degradation in DMSO over 7 days) .

Q. Which computational approaches predict binding modes of this compound with potential targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). The ethoxyphenyl group shows hydrophobic contacts with Leu694, while the triazole ring hydrogen-bonds with Thr766 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in triazole) using Schrödinger’s Phase .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield 60–75% after chromatography; improved to 85% with microwave-assisted synthesis
Biological Potency IC50_{50}: 2.8 µM (MCF-7), 4.1 µM (HepG2)
Computational Metrics Docking score: −9.2 kcal/mol (EGFR); MM/GBSA ΔG: −45.6 kcal/mol
SAR Trends Ethoxy > methoxy > fluoro substituents in antiproliferative activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.